molecular formula C27H35ClN4O12 B12096606 Z-Asp-Glu-Val-Asp-chloromethylketone

Z-Asp-Glu-Val-Asp-chloromethylketone

Cat. No.: B12096606
M. Wt: 643.0 g/mol
InChI Key: GRXANEWUMQJHCJ-UHFFFAOYSA-N
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Description

Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide inhibitor known for its role in inhibiting caspase-3, an enzyme involved in the execution phase of cell apoptosis. This compound is widely used in biochemical research to study apoptosis and related cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like thiols or amines.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products

The major products formed from these reactions are covalently modified proteins, where the chloromethylketone group has reacted with nucleophilic sites on the target proteins.

Scientific Research Applications

Z-Asp-Glu-Val-Asp-chloromethylketone is extensively used in scientific research, particularly in the fields of:

    Biochemistry: To study the mechanisms of apoptosis and the role of caspase-3.

    Cell Biology: To investigate cell death pathways and their regulation.

    Medicine: As a tool to understand diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: In the development of apoptosis assays and screening of potential therapeutic agents.

Mechanism of Action

Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by covalently binding to the active site cysteine of caspase-3. This binding inhibits the enzyme’s activity, preventing the cleavage of its substrates and thereby blocking the apoptotic process. The molecular target is the active site of caspase-3, and the pathway involved is the intrinsic apoptosis pathway.

Comparison with Similar Compounds

Similar Compounds

    Z-Asp-Glu-Val-Asp-fluoromethylketone: Another caspase-3 inhibitor with a fluoromethylketone group.

    Z-Asp-Glu-Val-Asp-aldehyde: A reversible inhibitor of caspase-3.

    Z-Asp-Glu-Val-Asp-bromomethylketone: Similar to the chloromethylketone but with a bromine atom.

Uniqueness

Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its irreversible inhibition of caspase-3, making it a powerful tool for studying long-term effects of caspase inhibition. Its chloromethylketone group is highly reactive, ensuring strong and specific binding to the target enzyme.

Properties

Molecular Formula

C27H35ClN4O12

Molecular Weight

643.0 g/mol

IUPAC Name

5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)

InChI Key

GRXANEWUMQJHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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